1-(mesitylsulfonyl)-3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole
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Overview
Description
1-(mesitylsulfonyl)-3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with mesitylsulfonyl, dimethyl, and p-tolylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(mesitylsulfonyl)-3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group can be introduced via sulfonylation using mesitylsulfonyl chloride in the presence of a base such as triethylamine.
Substitution with p-Tolylthio Group: The p-tolylthio group can be introduced through a nucleophilic substitution reaction using p-tolylthiol and a suitable leaving group on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(mesitylsulfonyl)-3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolylthio group can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
p-Tolylthiol, triethylamine, dimethylformamide, and various nucleophiles.Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(mesitylsulfonyl)-3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly as potential inhibitors of enzymes or receptors involved in disease pathways.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound can serve as a probe to study biological processes and interactions at the molecular level.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 1-(mesitylsulfonyl)-3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The mesitylsulfonyl and p-tolylthio groups can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-(p-tolylthio)pyrrolidine-2,5-dione: Similar in having a p-tolylthio group but differs in the core structure.
3,5-dimethyl-4-(p-tolylthio)pyrazole: Lacks the mesitylsulfonyl group.
1-(mesitylsulfonyl)-3,5-dimethylpyrazole: Lacks the p-tolylthio group.
Uniqueness
1-(mesitylsulfonyl)-3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole is unique due to the combination of the mesitylsulfonyl, dimethyl, and p-tolylthio groups on the pyrazole ring. This unique combination imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
3,5-dimethyl-4-(4-methylphenyl)sulfanyl-1-(2,4,6-trimethylphenyl)sulfonylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S2/c1-13-7-9-19(10-8-13)26-20-17(5)22-23(18(20)6)27(24,25)21-15(3)11-14(2)12-16(21)4/h7-12H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCWXNIALUHWBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)S(=O)(=O)C3=C(C=C(C=C3C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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